
N-(2-Bromophenyl)-4-chlorobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromophenyl)-4-chlorobutyramide is an organic compound with the molecular formula C10H11BrClNO It is a derivative of butyramide, where the butyramide chain is substituted with a bromophenyl group at the nitrogen atom and a chlorine atom at the fourth carbon of the butyramide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-4-chlorobutyramide typically involves the reaction of 2-bromoaniline with 4-chlorobutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Bromoaniline+4-Chlorobutyryl chloride→this compound+HCl
The reaction is usually conducted in an inert solvent like dichloromethane at a low temperature to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromophenyl)-4-chlorobutyramide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, potentially forming carboxylic acids or ketones.
Reduction: Reduced derivatives, potentially forming amines or alcohols.
Hydrolysis: 2-Bromoaniline and 4-chlorobutyric acid.
Applications De Recherche Scientifique
N-(2-Bromophenyl)-4-chlorobutyramide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used to study the effects of halogenated amides on biological systems, including their potential as antimicrobial or anticancer agents.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mécanisme D'action
The mechanism of action of N-(2-Bromophenyl)-4-chlorobutyramide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The bromine and chlorine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Bromophenyl)acetamide: Similar structure but with an acetamide group instead of a butyramide group.
N-(4-Chlorophenyl)-4-chlorobutyramide: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
N-(2-Bromophenyl)-2-chlorobutyramide: Similar structure but with the chlorine atom at the second carbon instead of the fourth.
Uniqueness
N-(2-Bromophenyl)-4-chlorobutyramide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. The combination of these substituents can enhance its potential as a versatile intermediate in chemical synthesis and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C10H11BrClNO |
|---|---|
Poids moléculaire |
276.56 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-4-chlorobutanamide |
InChI |
InChI=1S/C10H11BrClNO/c11-8-4-1-2-5-9(8)13-10(14)6-3-7-12/h1-2,4-5H,3,6-7H2,(H,13,14) |
Clé InChI |
WIKLTDDDTXZFHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)CCCCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


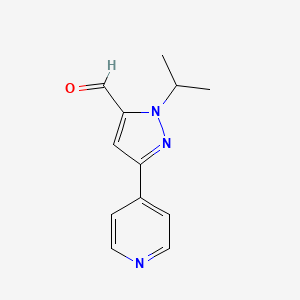
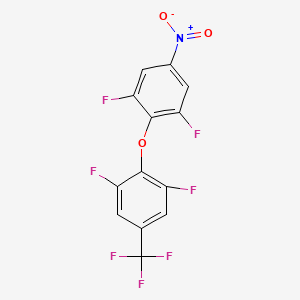
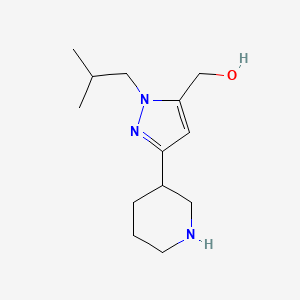
![N-((3S,4S)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine](/img/structure/B13429022.png)
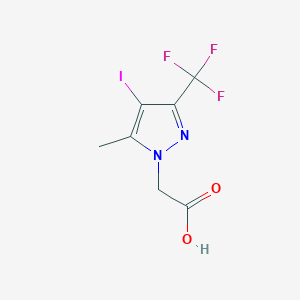

![[(2R,3S,4S,5S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13429046.png)
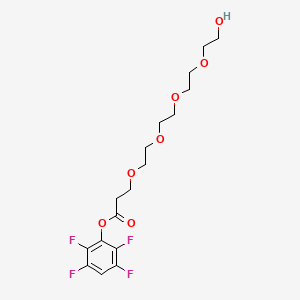
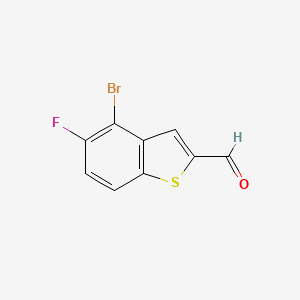
![2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)

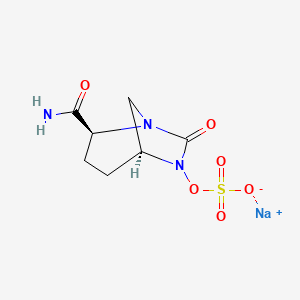
![[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429071.png)
![2-Methyl-4h-pyrrolo[2,3-d]thiazole](/img/structure/B13429078.png)
